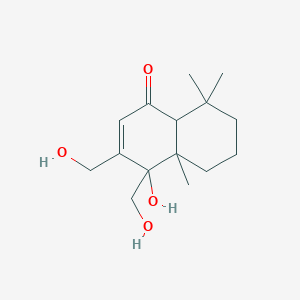
QZ59S-Sss
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QZ59S-Sss is a chemical compound known for its potential as an inhibitor of human P-glycoprotein. This compound has garnered attention in scientific research due to its ability to improve the efficacy of cancer chemotherapy by inhibiting the P-glycoprotein, which is often associated with multidrug resistance in cancer cells .
Métodos De Preparación
The synthesis of QZ59S-Sss involves multiple steps, including the formation of its core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Análisis De Reacciones Químicas
QZ59S-Sss undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Aplicaciones Científicas De Investigación
QZ59S-Sss has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of P-glycoprotein and its effects on drug transport.
Biology: Investigated for its role in modulating cellular processes related to multidrug resistance.
Medicine: Explored as a potential adjuvant in cancer chemotherapy to enhance the effectiveness of chemotherapeutic agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting P-glycoprotein
Mecanismo De Acción
The mechanism of action of QZ59S-Sss involves its binding to the P-glycoprotein, thereby inhibiting its function. P-glycoprotein is an ATP-binding cassette transporter that pumps various substances out of cells. By inhibiting this protein, this compound prevents the efflux of chemotherapeutic drugs from cancer cells, increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the binding sites on P-glycoprotein and the ATP hydrolysis pathway .
Comparación Con Compuestos Similares
QZ59S-Sss is unique compared to other similar compounds due to its specific binding affinity and inhibitory effect on P-glycoprotein. Similar compounds include:
QZ59-Rrr: Another cyclic peptide that binds to P-glycoprotein but with different stoichiometry and binding sites.
Cyclosporine A: A well-known immunosuppressant that also inhibits P-glycoprotein but has a broader range of effects.
Tariquidar: A potent P-glycoprotein inhibitor used in clinical trials for overcoming multidrug resistance in cancer.
This compound stands out due to its specific action on P-glycoprotein and its potential to improve the efficacy of cancer chemotherapy.
Propiedades
Fórmula molecular |
C24H30N6O3S3 |
|---|---|
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
4,11,18-tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C24H30N6O3S3/c1-10(2)16-22-25-14(7-34-22)20(32)29-18(12(5)6)24-27-15(9-36-24)21(33)30-17(11(3)4)23-26-13(8-35-23)19(31)28-16/h7-12,16-18H,1-6H3,(H,28,31)(H,29,32)(H,30,33) |
Clave InChI |
MCTYQNKZLHHNCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxyethyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B12309397.png)
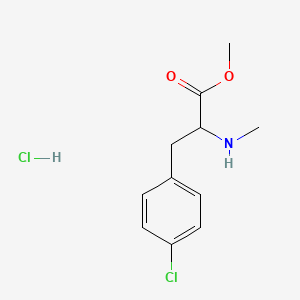
![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxolane-3-carboxylic acid](/img/structure/B12309405.png)
![3-(2-Bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12309407.png)
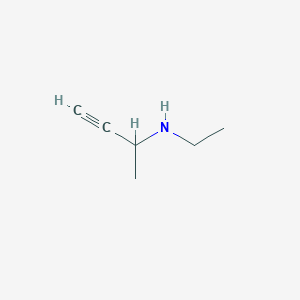
![N-[dimethylamino-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-methylsilyl]-N-methylmethanamine](/img/structure/B12309413.png)
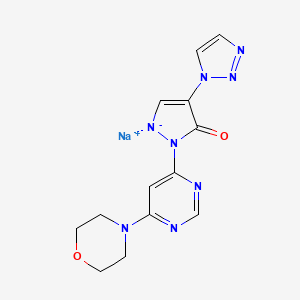
![3-(Piperidin-3-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12309419.png)
![5-Methyl-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B12309434.png)
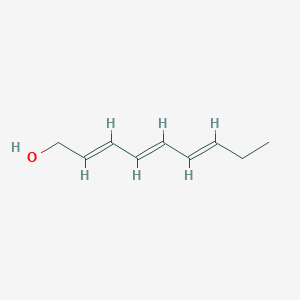

![1,1,1b,2-tetramethyl-1aH,2H,3H,6aH-cyclopropa[a]indene-4,6-dione](/img/structure/B12309446.png)
![5-Cyclopropyl-9-methyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12309449.png)
